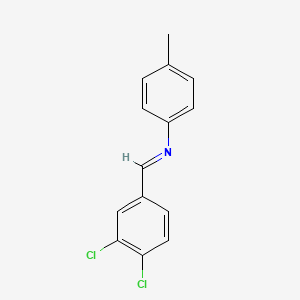
N-methyl-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-phenylcyclopropanecarboxamide: is an organic compound with the molecular formula C11H13NO It is a cyclopropane derivative featuring a phenyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-phenylcyclopropanecarboxamide typically involves the reaction of N-methyl-2-phenylcyclopropanecarboxylic acid with an amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of amide synthesis, such as the use of coupling agents and controlled reaction conditions, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-phenylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for more complex chemical compounds.
Wirkmechanismus
The mechanism of action of N-methyl-2-phenylcyclopropanecarboxamide involves its interaction with molecular targets, potentially including enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with various biological systems, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N-phenylmethacrylamide: Similar in structure but with a different functional group.
N-cyclohexyl-2-phenylcyclopropanecarboxamide: Features a cyclohexyl group instead of a methyl group.
N-benzyl-2-phenylcyclopropanecarboxamide: Contains a benzyl group in place of the methyl group.
Uniqueness: N-methyl-2-phenylcyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring, a phenyl group, and a carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized research applications.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-methyl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO/c1-12-11(13)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
XVWVXYDOVFHJSI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)

![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)





![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)




